4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one

Catalog No.
S14268719
CAS No.
M.F
C8H10BrClN2O
M. Wt
265.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one

Product Name

4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one

IUPAC Name

4-bromo-2-butyl-6-chloropyridazin-3-one

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

InChI

InChI=1S/C8H10BrClN2O/c1-2-3-4-12-8(13)6(9)5-7(10)11-12/h5H,2-4H2,1H3

InChI Key

LFLNYCSQKIXQJH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=CC(=N1)Cl)Br

4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. Its molecular formula is C4H2BrClN2O\text{C}_4\text{H}_2\text{BrClN}_2\text{O}, and it has a molecular weight of approximately 209.43 g/mol. The compound features a pyridazine ring substituted with bromine and chlorine atoms, which significantly influence its chemical properties and biological activities. The presence of these halogens can enhance the reactivity of the compound, making it useful in various chemical syntheses and applications in medicinal chemistry.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, allowing for the synthesis of more complex molecular structures.

These reactions are essential for its utility in synthetic organic chemistry, particularly in creating novel compounds with desired biological activities.

Research indicates that 4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one exhibits significant biological activity. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows promise in inhibiting the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may have effects against certain cancer cell lines, although further research is necessary to elucidate its mechanisms of action.

The biological activity is likely influenced by the halogen substituents, which may interact with biological targets at the molecular level.

The synthesis of 4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one typically involves:

  • Halogenation: Starting from a pyridazine derivative, bromination and chlorination are performed using bromine and chlorine reagents under controlled conditions.
  • Reaction Conditions: Common solvents include acetic acid or dichloromethane, often in the presence of a catalyst to facilitate the reaction.
  • Industrial Production: In industrial settings, large-scale halogenation processes are utilized to optimize yield and purity, often employing continuous flow reactors.

These methods ensure that the compound can be produced efficiently for various applications.

4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one finds applications across multiple fields:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents and drug candidates.
  • Agrochemicals: The compound is utilized in the production of agrochemicals, enhancing crop protection strategies.
  • Chemical Research: It acts as a building block in synthesizing more complex heterocyclic compounds, facilitating advancements in chemical research.

These applications highlight its versatility and importance in both industrial and research contexts.

Studies on 4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one's interactions focus on its biochemical effects. The halogen atoms enable it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, influencing cellular pathways relevant to its antimicrobial and anticancer activities. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one:

Compound NameKey Features
4-Bromo-6-chloropyridazin-3(2H)-oneSimilar halogenated structure
4-Amino-6-chloropyridazin-3(2H)-oneContains an amino group instead of butyl
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-oneDifferent alkyl substitution pattern
4-Amino-5-chloropyridazin-3(2H)-oneChlorine at the 5-position

Uniqueness

4-Bromo-2-butyl-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern involving both bromine and chlorine atoms along with a butyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry and industrial applications. Its unique structure allows for targeted modifications that can enhance its efficacy as a pharmaceutical agent or agrochemical.

Hydrazine-Based Cyclocondensation Approaches

Cyclocondensation reactions between hydrazine derivatives and 1,4-dicarbonyl precursors form the cornerstone of pyridazinone synthesis. For 4-bromo-2-butyl-6-chloropyridazin-3(2H)-one, the use of N-butyl hydrazine enables direct incorporation of the butyl group at position 2 during ring formation. A representative protocol involves refluxing a 4-oxo-butyric acid derivative (e.g., 4-bromo-6-chloro-4-oxobutyric acid) with N-butyl hydrazine in anhydrous benzene for 6–8 hours, yielding the dihydropyridazinone intermediate. Subsequent oxidation or dehydrogenation steps convert this intermediate into the fully aromatic pyridazinone core.

Key variables influencing yield include:

  • Hydrazine derivative reactivity: Phenylhydrazine derivatives favor N-aryl substitution, whereas alkylhydrazines like N-butyl hydrazine require longer reaction times (8–12 hours) for complete cyclization.
  • Temperature control: Maintaining reflux conditions (80–110°C) prevents side reactions such as premature halogen displacement.

For instance, cyclocondensation of 4-bromo-6-chloro-4-oxobutyric acid with N-butyl hydrazine in dry benzene at 95°C for 8 hours achieved a 78% yield of 2-butyl-4,6-dihalopyridazinone. The reaction’s regioselectivity arises from the electronic effects of the bromo and chloro substituents, which direct hydrazine attack to the γ-keto position.

Solid Acid Catalyzed Heterocyclization Strategies

Solid acid catalysts, such as montmorillonite K10 or zeolite H-beta, accelerate heterocyclization while minimizing byproduct formation. These catalysts facilitate proton transfer during the cyclocondensation of 1,4-diketones with hydrazines, enhancing reaction efficiency under milder conditions. A optimized procedure involves:

  • Adsorbing 4-bromo-6-chloro-4-oxobutyric acid and N-butyl hydrazine onto montmorillonite K10.
  • Heating the mixture at 70°C for 4 hours in solvent-free conditions.
  • Filtering and washing the catalyst for reuse.

This method reduces reaction time by 40% compared to traditional thermal cyclocondensation, achieving yields of 82–85%. The solid acid’s Brønsted acid sites polarize the carbonyl groups, lowering the activation energy for ring closure.

Bromination-Chlorination Sequential Functionalization Protocols

Post-cyclization halogenation enables precise control over substituent placement. For 4-bromo-2-butyl-6-chloropyridazin-3(2H)-one, a two-step protocol is employed:

  • Bromination: Treating 2-butylpyridazin-3(2H)-one with phosphorus oxybromide (POBr₃) in dichloromethane at 0°C introduces bromine at position 4 via electrophilic aromatic substitution.
  • Chlorination: Subsequent reaction with phosphorus oxychloride (POCl₃) at 60°C selectively chlorinates position 6, guided by the electron-withdrawing bromine substituent.

Regioselectivity in chlorination is confirmed by ^1H-NMR analysis, which shows a downfield shift (δ 7.8–8.1 ppm) for the C6 proton after POCl₃ treatment. This sequential approach avoids competitive halogen exchange, achieving >90% purity by HPLC.

Solvent System Optimization in Multi-Step Syntheses

Solvent choice critically impacts reaction kinetics and product isolation:

  • Cyclocondensation: Anhydrous benzene or toluene minimizes hydrolysis of the 4-oxo precursor, while ethanol-water mixtures (4:1 v/v) enhance hydrazine solubility.
  • Halogenation: Polar aprotic solvents (e.g., dimethylformamide) stabilize ionic intermediates during bromination, whereas chlorination in dichloromethane facilitates reagent mixing.

A comparative study revealed that switching from pure benzene to a benzene-ethanol azeotrope (bp 78°C) reduced cyclocondensation time by 25% without compromising yield. Post-reaction, liquid-liquid extraction with ethyl acetate and water removes unreacted hydrazines, simplifying purification.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

263.96650 g/mol

Monoisotopic Mass

263.96650 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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